molecular formula C14H15NOS B375686 N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

Katalognummer: B375686
Molekulargewicht: 245.34g/mol
InChI-Schlüssel: YFJNAIMKFSZOKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- typically involves the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-carboxamide derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H15NOS

Molekulargewicht

245.34g/mol

IUPAC-Name

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15NOS/c1-3-15(12-7-4-6-11(2)10-12)14(16)13-8-5-9-17-13/h4-10H,3H2,1-2H3

InChI-Schlüssel

YFJNAIMKFSZOKA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2

Kanonische SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.